4H-Pyrazolo[1,5-a]indole-2-carboxylic acid
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Overview
Description
4H-Pyrazolo[1,5-a]indole-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring. The unique structure of this compound makes it an interesting subject of study in various fields, including organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tryptophol with 2-bromocyclopentanone in the presence of HBF4·OEt2, followed by the formation of an oxime intermediate. This intermediate is then subjected to bis-methanesulfonation and subsequent alkylative dearomatization and intramolecular N-imination to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazoloindole scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4H-Pyrazolo[1,5-a]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe in bioimaging.
Medicine: It has potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mechanism of Action
4H-Pyrazolo[1,5-a]indole-2-carboxylic acid can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and other pyrazole derivatives. These compounds share a similar fused ring system but differ in their specific ring structures and functional groups. The uniqueness of this compound lies in its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-b]pyridines
- Indole-2-carboxylic acid derivatives
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4H-pyrazolo[1,5-a]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-8-5-7-3-1-2-4-10(7)13(8)12-9/h1-4,6H,5H2,(H,14,15) |
InChI Key |
IZVXKONABROJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C1=CC(=N3)C(=O)O |
Origin of Product |
United States |
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